N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide
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Overview
Description
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide is a compound known for its potent inhibitory activities against various kinases, including FLT3, CDK2, CDK4, and CDK6. This compound has shown significant antiproliferative activities, particularly against acute myeloid leukemia (AML) cells .
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used in the study of kinase inhibition and structure-activity relationships.
Biology: The compound is employed in cellular assays to investigate its antiproliferative effects and mechanisms of action.
Medicine: It shows potential as a therapeutic agent for treating acute myeloid leukemia and other cancers.
Mechanism of Action
The compound exerts its effects by inhibiting key kinases involved in cell proliferation and survival. It targets FLT3, CDK2, CDK4, and CDK6, leading to the suppression of retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5 pathways. This results in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide is unique due to its potent inhibitory activities against multiple kinases and its significant antiproliferative effects. Similar compounds include:
4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide: A PDGF receptor tyrosine kinase inhibitor used for treating angiotensin II-mediated diseases.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amines: ATP-competitive inhibitors with selectivity for PKB over PKA.
These compounds share structural similarities but differ in their specific targets and applications.
Properties
Molecular Formula |
C22H29N9O |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C22H29N9O/c1-30-8-10-31(11-9-30)13-15-2-4-16(5-3-15)27-22(32)19-18(12-26-29-19)28-21-17-6-7-23-20(17)24-14-25-21/h2-7,14,18-19,26,29H,8-13H2,1H3,(H,27,32)(H2,23,24,25,28) |
InChI Key |
QAIWQPMEJYYUGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3C(CNN3)NC4=NC=NC5=C4C=CN5 |
Origin of Product |
United States |
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